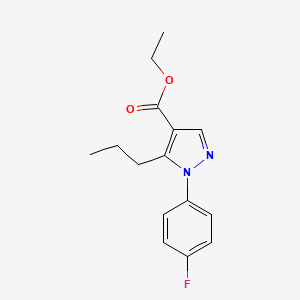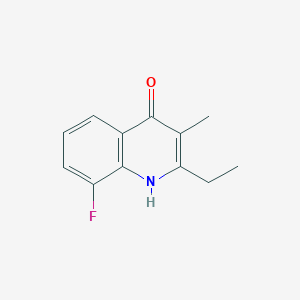
2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one
概要
説明
“2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one” is a synthetic compound with the CAS Number: 1343211-22-2 . It has a molecular weight of 205.23 and its IUPAC name is 2-ethyl-8-fluoro-3-methyl-4 (1H)-quinolinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12FNO/c1-3-10-7 (2)12 (15)8-5-4-6-9 (13)11 (8)14-10/h4-6H,3H2,1-2H3, (H,14,15) . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用
Antibacterial Properties
- A study conducted by Goueffon et al. (1981) explored the use of a similar compound, 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline- 3-carboxylic acid, as a broad-spectrum antibacterial agent. This research suggested its potential use in treating systemic infections due to its favorable toxicological and pharmacokinetic profiles (Goueffon et al., 1981).
Synthesis and Derivatives
- Rádl (1994) discussed the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, an intermediate in antibacterial fluoroquinolones research, highlighting its importance in developing new antibacterial agents (Rádl, 1994).
- In 2007, Zahra et al. synthesized Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a related compound, showcasing the potential of these derivatives in synthesizing complex structures with potential biological activities (Zahra et al., 2007).
NMR Studies
- A 1996 study by Podányi et al. presented an NMR analysis of Ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its derivatives, offering crucial insights into the structural and electronic properties of such compounds (Podányi et al., 1996).
Antibacterial Activity of Derivatives
- Abu-Sheaib et al. (2008) reported the synthesis of derivatives of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, with some exhibiting moderate antibacterial activity against various bacterial species (Abu-Sheaib et al., 2008).
Molecular Docking and Biological Evaluation
- Riadi et al. (2021) conducted a study on a derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, which showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
作用機序
Target of Action
It is known that quinolones, a class of compounds to which this compound belongs, often target bacterial dna-gyrase .
Mode of Action
Fluoroquinolones, a related class of compounds, are known to suppress bacterial dna-gyrase, without influencing mammalian dna cell processes . This suggests that 2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one may have a similar mode of action.
Biochemical Pathways
Given its potential interaction with bacterial dna-gyrase , it may affect DNA replication and transcription pathways in bacteria.
Result of Action
If it acts similarly to other quinolones, it may lead to the inhibition of bacterial growth by interfering with dna replication .
Safety and Hazards
生化学分析
Biochemical Properties
2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to inhibit the activity of DNA-gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . By inhibiting these enzymes, this compound disrupts the bacterial cell cycle, leading to cell death. Additionally, this compound has shown interactions with the NMDA receptor, acting as a selective antagonist at the glycine site .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of DNA-gyrase and topoisomerase IV leads to the disruption of DNA replication and transcription in bacterial cells . This compound also affects the NMDA receptor in neuronal cells, which can impact neurotransmission and potentially counteract drug-induced muscle rigidity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of DNA-gyrase and topoisomerase IV, inhibiting their enzymatic activity and preventing the supercoiling and relaxation of bacterial DNA . This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death. Additionally, its interaction with the NMDA receptor involves binding to the glycine site, which modulates receptor activity and influences neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antibacterial and antifungal activity, although the potential for resistance development should be considered.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with efflux pumps, which can affect its intracellular concentration and distribution . The compound’s ability to penetrate cell membranes and accumulate in target tissues is essential for its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its therapeutic potential.
特性
IUPAC Name |
2-ethyl-8-fluoro-3-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-3-10-7(2)12(15)8-5-4-6-9(13)11(8)14-10/h4-6H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVNGXCKCYZLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(N1)C(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



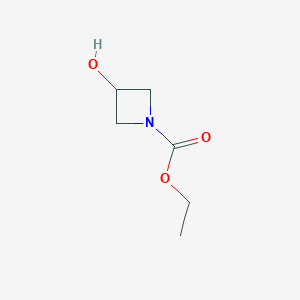


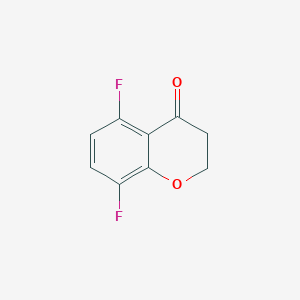
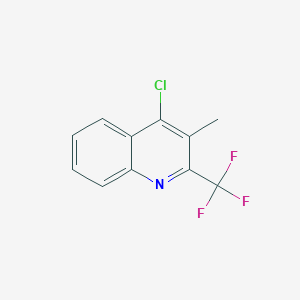
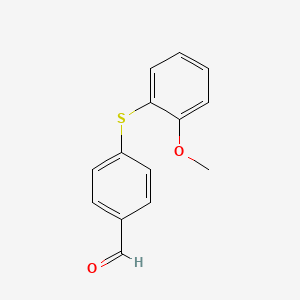
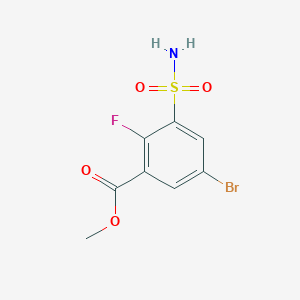
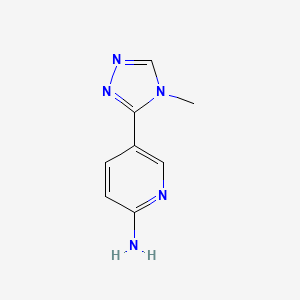




![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)
